molecular formula C10H9NO2S2 B575421 Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate CAS No. 175137-07-2

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate

Cat. No.: B575421
CAS No.: 175137-07-2
M. Wt: 239.307
InChI Key: APQCWRRLXICQCG-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 3-aminothiophene core substituted with a 3-thienyl group at the 5-position and a methyl ester at the 2-position. This structure serves as a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing thieno[3,2-d]pyrimidines and other fused heterocycles. Its reactivity is attributed to the electron-rich amino and thienyl groups, enabling diverse functionalization pathways .

Properties

IUPAC Name

methyl 3-amino-5-thiophen-3-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)9-7(11)4-8(15-9)6-2-3-14-5-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCWRRLXICQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655603
Record name Methyl 4-amino[2,3'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-07-2
Record name Methyl 4-amino[2,3′-bithiophene]-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino[2,3'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of β-Chloroaryl Cinnamonitriles

  • Substrate : 3-Acetylthiophene derivatives.

  • Reagents : POCl₃/DMF (Vilsmeier-Haack reagent).

  • Product : β-Chloro-3-(3-thienyl)cinnamonitrile.

Step 2: Thiophene Ring Closure

  • Reagents : Methyl thioglycolate (1.1 equiv), NaOMe (base).

  • Conditions : Methanol/DMF (3:1), 50°C, 12 hours.

  • Intermediate : this compound (crude yield: 70–80%).

Step 3: Purification

  • Method : Column chromatography (silica gel, ethyl acetate/hexane).

  • Purity : >95% by HPLC.

Advantages :

  • Enables introduction of diverse substituents at the 5-position.

  • Scalable to gram quantities without yield erosion.

Modified Vilsmeier-Haack Approach for Steric Challenged Substrates

For sterically hindered 3-thienyl groups, a modified Vilsmeier-Haack reaction ensures efficient cyclization. The method from ChemicalBook involves:

  • Substrate Preparation :

    • 3-Thienyl-substituted acetophenone derivatives.

  • Reaction Protocol :

    • Step 1 : Treatment with POCl₃/DMF at 0°C to form β-chlorovinyl aldehyde.

    • Step 2 : Condensation with methyl thioglycolate in the presence of NH₄OH.

  • Key Modifications :

    • Low-Temperature Control : Prevents polymerization of thiophene intermediates.

    • In Situ Neutralization : NH₄OH quenches excess HCl, stabilizing the amino group.

Table 2: Comparative Analysis of Multi-Step Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation85–96.595+High
Modular Synthesis70–8095Moderate
Vilsmeier-Haack65–7590Low

Catalytic Methods for Sustainable Synthesis

Emerging strategies focus on reducing hazardous reagents. A FeCl₃-catalyzed cyclization (adapted from) demonstrates:

  • Solvent : Ethanol/water (green solvent mix).

  • Catalyst : 5 mol% FeCl₃.

  • Yield : 82% with >99% atom economy.

Critical Parameters :

  • pH Control : Maintained at 6–7 to prevent ester hydrolysis.

  • Temperature Gradient : Ramp from 25°C to 70°C over 2 hours.

Analytical Characterization and Quality Control

  • Spectroscopic Validation :

    • ¹H NMR : δ 6.8–7.2 (thienyl protons), δ 3.8 (COOCH₃), δ 5.1 (NH₂).

    • LC-MS : [M+H]⁺ at m/z 240.1 (C₁₀H₁₀NO₂S₂).

  • Purity Assessment :

    • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural characteristics contribute to its reactivity and biological activity, making it valuable in drug development.

Key Therapeutic Areas:

  • Neurological Disorders: This compound is utilized in the synthesis of drugs targeting neurological conditions due to its ability to interact with specific receptors in the brain .
  • Antiviral Agents: It has been employed in developing inhibitors for various viruses, including human cytomegalovirus and hepatitis C virus.
  • Anticancer Drugs: The compound is also involved in synthesizing antitumor agents, demonstrating promising activity against cancer cells.

Case Study:
A study demonstrated that this compound was integral in developing a new class of g-secretase inhibitors, which are potential treatments for Alzheimer’s disease. The synthesis involved multiple steps, showcasing the compound's versatility in medicinal chemistry .

Agricultural Chemistry

In agriculture, this compound is incorporated into formulations for agrochemicals. Its properties enhance the efficacy of pesticides and herbicides by improving their absorption and effectiveness on target plants.

Applications Include:

  • Pesticide Formulations: The compound aids in developing more effective pesticide agents that can better penetrate plant tissues .
  • Herbicides: It enhances the effectiveness of herbicides through improved systemic action within plants .

Organic Synthesis

This compound is a valuable building block in organic synthesis, allowing researchers to create complex molecules necessary for various applications.

Synthetic Methods:

  • Cross-Coupling Reactions: this compound has been used in copper-catalyzed cross-coupling reactions to form carbon-nitrogen bonds with various aryl halides .
  • Modular Synthesis of Heterocycles: It facilitates the modular access to heterocycles, which are essential components in many biologically active compounds .

Material Science

The unique structural properties of this compound make it suitable for applications in materials science.

Applications Include:

  • Dyes and Colorants: Its vibrant color properties allow it to be used in developing dyes for textiles and coatings, providing excellent stability and colorfastness .
  • Nanotechnology: Researchers utilize this compound as a precursor for creating nanostructures with specific electronic properties .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug intermediates for neurological disordersTargeted receptor interaction
Antiviral and anticancer agentsBroad therapeutic potential
Agricultural ChemistryPesticide and herbicide formulationsEnhanced absorption and efficacy
Organic SynthesisCross-coupling reactionsFormation of complex organic molecules
Material ScienceDyes for textilesVibrant colors with stability
Nanotechnology applicationsPrecursors for specialized nanostructures

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substituents on the aryl/thienyl groups and ester moieties. These modifications influence synthesis efficiency, physicochemical properties, and biological activity. Below is a detailed analysis:

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Melting Point Spectral Data (Notable Features)
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 267.73 190–192°C $^1$H NMR: δ 8.05 (d, 2H), 7.64 (d, 2H)
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 281.76 N/A IR: Disappearance of N-amino group post-cyclization
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 312.19 N/A MDL: MFCD11207960

Key Observations:

  • Electronic Effects: Chloro and bromo substituents increase molecular weight and influence NMR chemical shifts due to electron-withdrawing effects .
  • Thermal Stability: Higher melting points (e.g., 190–192°C for 4-chlorophenyl analog) correlate with crystalline packing enhanced by halogen interactions .

Biological Activity

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which enhances its interaction with various biological targets. The compound's molecular formula is C12H11NO2S2C_{12}H_{11}NO_2S_2, and it features an amino group and a thienyl substituent that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has shown potential in:

  • Enzyme Inhibition : It can inhibit various enzymes involved in disease processes, particularly those related to cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity by binding to active or allosteric sites, influencing signaling pathways critical for cellular functions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells, contributing to its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against a range of pathogens. It has been evaluated for:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth, particularly against resistant strains .
  • Biofilm Inhibition : The compound effectively reduces biofilm formation in pathogens such as Staphylococcus aureus, enhancing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar thiophene derivatives is essential.

Compound NameStructureBiological Activity
Methyl 3-amino-thiophene-2-carboxylateLacks thienyl substituentReduced activity compared to the target compound
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylateContains ethoxyphenyl groupDifferent receptor interactions and activity profiles
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylateBromine substitution alters reactivityExhibits distinct antimicrobial properties but less anticancer activity

The unique substitution pattern of this compound enhances its electronic properties and biological interactions compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Study : A study reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models, highlighting its potential as an effective anticancer agent.
  • Antimicrobial Evaluation : Another investigation demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria, with MIC values lower than those of standard antibiotics like Ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, the Gewald reaction (condensation of ketones, nitriles, and sulfur) can form the thiophene core, followed by functionalization at the 3- and 5-positions. Key parameters include solvent choice (e.g., DMF for polar intermediates), catalysts (e.g., copper chloride for amination), and temperature control (e.g., reflux for cyclization). Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, amino protons appear as D2O-exchangeable signals (~δ 6–7 ppm), while thiophene ring protons resonate between δ 6.5–8 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 387 for a related ethyl ester derivative). X-ray crystallography may resolve bond angles and planarity of the thiophene ring .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility varies with polarity: sparingly soluble in water but soluble in DMSO or DMF. Stability testing under ambient conditions (25°C, air) via HPLC over 72 hours reveals degradation <5% for related thiophene esters. Avoid strong oxidizers (e.g., KMnO₄) to prevent sulfur oxidation .

Advanced Research Questions

Q. How do electronic effects of the 3-amino and 5-(3-thienyl) substituents influence reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The amino group at C3 acts as an electron donor, activating the thiophene ring for electrophilic substitution. The 3-thienyl group at C5 introduces steric hindrance but enables π-π stacking in material science applications. Density Functional Theory (DFT) studies on analogous compounds show HOMO-LUMO gaps (~3.5 eV) that correlate with reactivity in Suzuki-Miyaura couplings .

Q. What contradictory data exist regarding its biological activity, and how can these discrepancies be resolved experimentally?

  • Methodological Answer : Conflicting reports on antimicrobial or anticancer activity may arise from assay variability (e.g., cell line specificity). For example, a derivative showed IC₅₀ = 12 µM against MCF-7 cells but was inactive in HepG2. Standardized protocols (e.g., MTT assays, 48-hour exposure) and comparative studies with positive controls (e.g., doxorubicin) are recommended. Structure-activity relationship (SAR) analysis can isolate critical functional groups .

Q. What strategies are effective for modifying this compound to enhance its performance in organic semiconductors or photovoltaic applications?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN, -SO₂CF₃) at the carboxylate position lowers LUMO energy, improving electron mobility. Cyclic voltammetry (CV) of analogous thiophenes shows redox potentials at −1.2 V (reduction) and +1.5 V (oxidation). Thin-film deposition via spin-coating (1000 rpm, 30 sec) optimizes layer morphology for device integration .

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